

Application Note: Analytical Strategies for the Identification of Verofylline Metabolites

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Compound of Interest

Compound Name: Verofylline

Cat. No.: B1682205

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Introduction

Verofylline (1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione) is a polysubstituted methylxanthine derivative. As with any drug candidate, a thorough understanding of its metabolic fate is crucial for evaluating its safety and efficacy. The identification and characterization of metabolites are critical components of the drug development process. This document provides a comprehensive overview of the analytical techniques and protocols applicable to the identification of **Verofylline** metabolites.

Disclaimer: To date, specific metabolites of **Verofylline** have not been extensively reported in the scientific literature. Therefore, this application note presents a hypothesized metabolic pathway based on the well-established metabolism of a structurally related methylxanthine, theophylline. The protocols provided are based on established methods for the analysis of theophylline and its metabolites and are intended to serve as a detailed guide for initiating **Verofylline** metabolism studies.

Hypothesized Metabolic Pathway of Verofylline

Based on the known biotransformation of theophylline, the metabolism of **Verofylline** is likely to proceed through two primary pathways:

- **Phase I Metabolism (Oxidation and N-Demethylation):** The primary routes of metabolism for methylxanthines are oxidation at the C8 position and demethylation of the N-methyl groups. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2.
- **Phase II Metabolism (Conjugation):** The hydroxylated metabolites formed during Phase I may undergo subsequent conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion.

The hypothesized major metabolites of **Verofylline** are detailed in Table 1.

Analytical Techniques for Metabolite Identification

A combination of chromatographic and spectroscopic techniques is essential for the separation, detection, and structural elucidation of drug metabolites.

1. **Liquid Chromatography-Mass Spectrometry (LC-MS):** This is the cornerstone technique for metabolite identification due to its high sensitivity, selectivity, and ability to handle complex biological matrices.^{[1][2][3][4]}

- **LC-MS/MS (Tandem Mass Spectrometry):** Provides structural information through fragmentation patterns, enabling the identification of metabolites.^[2]
- **High-Resolution Mass Spectrometry (HRMS):** Offers accurate mass measurements, which aids in determining the elemental composition of metabolites.

2. **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed structural information and is particularly useful for unambiguously determining the position of metabolic modifications, such as the site of oxidation.

3. **Chromatographic Methods:**

- **High-Performance Liquid Chromatography (HPLC):** The primary separation technique used in conjunction with MS detection.
- **Gas Chromatography (GC):** Can be used for volatile metabolites, often after derivatization.
- **Thin-Layer Chromatography (TLC):** A useful technique for initial screening and purification of metabolites.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Verofylline using Human Liver Microsomes

This protocol is designed to identify the primary oxidative metabolites of **Verofylline**.

Materials:

- **Verofylline**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)
- 96-well plates or microcentrifuge tubes
- Incubator/shaker
- Centrifuge

Procedure:

- Incubation Preparation:
 - Prepare a stock solution of **Verofylline** in a suitable solvent (e.g., DMSO).
 - In a 96-well plate or microcentrifuge tubes, add phosphate buffer.
 - Add the **Verofylline** stock solution to achieve the desired final concentration (e.g., 1 μ M).

- Add the NADPH regenerating system.
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding a pre-warmed suspension of HLMS (final protein concentration typically 0.5 mg/mL).
 - Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
- Termination of Reaction:
 - Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
 - Vortex mix to precipitate proteins.
- Sample Processing:
 - Centrifuge the samples at 4°C for 15 minutes at a high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
 - Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

Protocol 2: Sample Preparation from Plasma for In Vivo Metabolite Analysis

This protocol describes the extraction of **Verofylline** and its metabolites from plasma samples for subsequent analysis.

Materials:

- Plasma samples containing **Verofylline** and its metabolites
- Acetonitrile (ACN) or Methanol

- Internal Standard (IS) solution
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Protein Precipitation:
 - To 100 μ L of plasma in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile containing the internal standard.
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation:
 - Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection:
 - Carefully transfer the supernatant to a clean tube or autosampler vial.
- Evaporation and Reconstitution (Optional, for increased sensitivity):
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of Verofylline and its Metabolites

This protocol outlines a general LC-MS/MS method for the separation and detection of **Verofylline** and its hypothesized metabolites.

Instrumentation:

- HPLC or UHPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is a suitable starting point.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification and Product Ion Scan for structural elucidation.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of **Verofylline**.
- MRM Transitions: Determine the precursor and product ion pairs for **Verofylline** and its hypothesized metabolites (see Table 2).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothesized Metabolites of **Verofylline**

Metabolite ID	Proposed Structure	Metabolic Reaction
M1	1,8-dimethyl-3-(2-methylbutyl)-uric acid	C8-Oxidation
M2	1-methyl-3-(2-methylbutyl)-xanthine	N8-Demethylation
M3	8-methyl-3-(2-methylbutyl)-xanthine	N1-Demethylation
M4	1-methyl-3-(2-methylbutyl)-uric acid	N8-Demethylation & C8-Oxidation
M5	8-methyl-3-(2-methylbutyl)-uric acid	N1-Demethylation & C8-Oxidation
M6	Verofylline-N-glucuronide	Glucuronidation

(Note: This table presents hypothesized metabolites. Actual metabolites must be confirmed experimentally.)

Table 2: Hypothetical LC-MS/MS Parameters for **Verofylline** and its Metabolites

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Verofylline	251.15	195.1	25
M1	267.14	211.1	28
M2	237.13	181.1	25
M3	237.13	195.1	22
M4	253.12	197.1	28
M5	253.12	211.1	25
M6	427.18	251.1	15

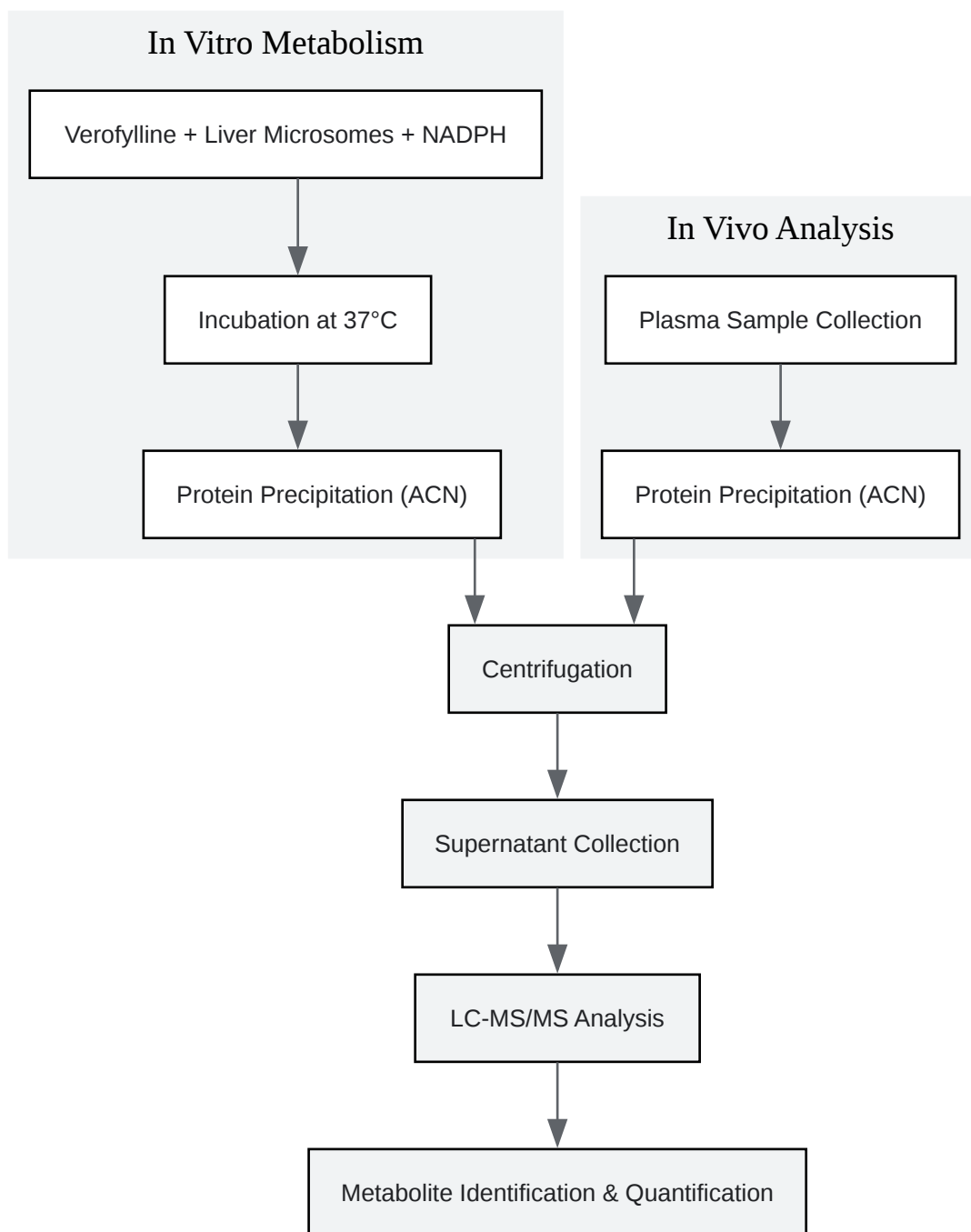
(Note: These are hypothetical values and must be optimized experimentally.)

Table 3: Hypothetical In Vitro Metabolic Stability of **Verofylline** in Human Liver Microsomes

Time (min)	Verofylline Remaining (%)
0	100
15	85.2
30	68.5
60	45.1
120	18.9

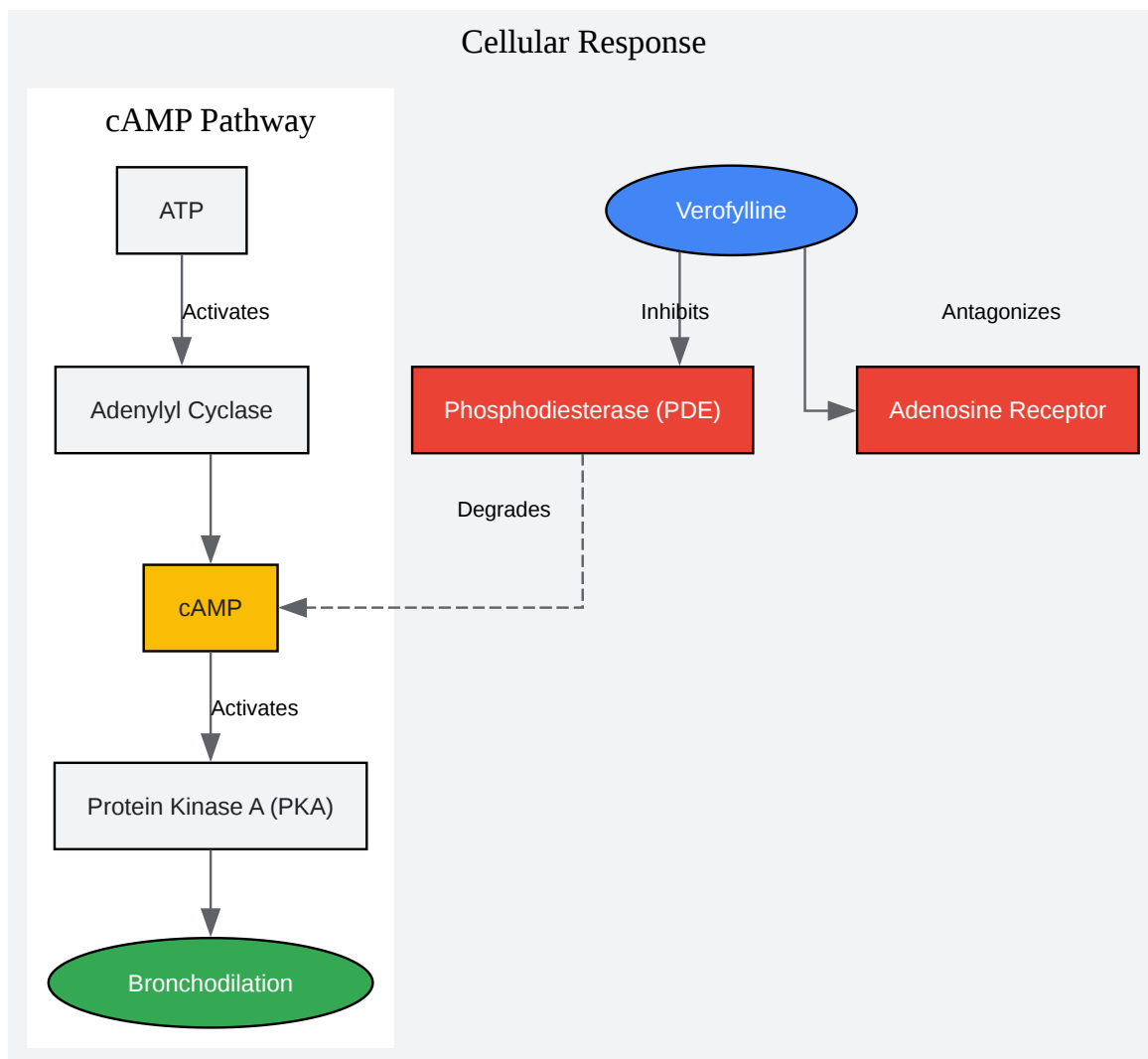
(Note: This data is for illustrative purposes only.)

Visualizations



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Caption: Experimental workflow for **Verofylline** metabolite identification.



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Caption: Generalized methylxanthine signaling pathway.

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